2-Anthrylcyclopropylmethylamine
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Overview
Description
2-Anthrylcyclopropylmethylamine is an organic compound with the molecular formula C18H17N and a molecular weight of 247.34 g/mol It is characterized by the presence of an anthracene moiety attached to a cyclopropylmethylamine group
Preparation Methods
The synthesis of 2-Anthrylcyclopropylmethylamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of a cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Amine Introduction: The cyclopropyl group is then reacted with an amine source, such as methylamine, under basic conditions to form the cyclopropylmethylamine intermediate.
Anthracene Attachment: The final step involves the attachment of the anthracene moiety to the cyclopropylmethylamine intermediate.
Chemical Reactions Analysis
2-Anthrylcyclopropylmethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding anthracene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted anthracene derivatives and amine-functionalized compounds .
Scientific Research Applications
2-Anthrylcyclopropylmethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Anthrylcyclopropylmethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Anthrylcyclopropylmethylamine can be compared with other similar compounds, such as:
Anthracenemethanamine: Similar in structure but lacks the cyclopropyl group.
Cyclopropylmethylamine: Lacks the anthracene moiety.
Anthracene derivatives: Various derivatives with different functional groups attached to the anthracene ring.
The uniqueness of this compound lies in its combination of the anthracene moiety and the cyclopropylmethylamine group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H17N |
---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
anthracen-2-yl(cyclopropyl)methanamine |
InChI |
InChI=1S/C18H17N/c19-18(12-5-6-12)16-8-7-15-9-13-3-1-2-4-14(13)10-17(15)11-16/h1-4,7-12,18H,5-6,19H2 |
InChI Key |
SVHKCCRZWPOXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Origin of Product |
United States |
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